molecular formula C13H20N4OSi B572746 3-((2-(Trimethylsilyl)ethoxy)methyl)-6-vinyl-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 1313712-65-0

3-((2-(Trimethylsilyl)ethoxy)methyl)-6-vinyl-3H-[1,2,3]triazolo[4,5-b]pyridine

Cat. No.: B572746
CAS No.: 1313712-65-0
M. Wt: 276.415
InChI Key: KVZDSQISKJRTCX-UHFFFAOYSA-N
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Description

3-((2-(Trimethylsilyl)ethoxy)methyl)-6-vinyl-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that features a triazolopyridine core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the trimethylsilyl group and the vinyl functionality provides unique chemical properties that can be exploited in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(Trimethylsilyl)ethoxy)methyl)-6-vinyl-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves multiple steps:

    Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and an azide compound under thermal or catalytic conditions.

    Introduction of the Vinyl Group: The vinyl group can be introduced via a Heck reaction, where a halogenated triazolopyridine derivative reacts with a vinyl precursor in the presence of a palladium catalyst.

    Attachment of the Trimethylsilyl Group: The trimethylsilyl group is often introduced through a silylation reaction using trimethylsilyl chloride and a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The vinyl group in the compound can undergo oxidation reactions to form epoxides or diols.

    Reduction: The triazolopyridine core can be reduced under hydrogenation conditions to yield partially or fully saturated derivatives.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products

    Epoxides: and from oxidation reactions.

    Saturated triazolopyridine derivatives: from reduction reactions.

    Functionalized triazolopyridine derivatives: from substitution reactions.

Scientific Research Applications

Chemistry

In organic synthesis, 3-((2-(Trimethylsilyl)ethoxy)methyl)-6-vinyl-3H-[1,2,3]triazolo[4,5-b]pyridine can be used as a building block for the construction of more complex molecules. Its unique functional groups allow for diverse chemical transformations.

Biology and Medicine

This compound has potential applications in medicinal chemistry as a scaffold for drug development. The triazolopyridine core is known for its biological activity, and modifications can lead to compounds with antimicrobial, anticancer, or anti-inflammatory properties.

Industry

In materials science, this compound can be used in the development of novel polymers or as a precursor for the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The biological activity of 3-((2-(Trimethylsilyl)ethoxy)methyl)-6-vinyl-3H-[1,2,3]triazolo[4,5-b]pyridine is likely mediated through interactions with specific molecular targets such as enzymes or receptors. The triazolopyridine core can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact mechanism would depend on the specific biological context and the nature of the modifications on the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-((2-(Trimethylsilyl)ethoxy)methyl)-6-phenyl-3H-[1,2,3]triazolo[4,5-b]pyridine
  • 3-((2-(Trimethylsilyl)ethoxy)methyl)-6-ethyl-3H-[1,2,3]triazolo[4,5-b]pyridine

Uniqueness

Compared to similar compounds, 3-((2-(Trimethylsilyl)ethoxy)methyl)-6-vinyl-3H-[1,2,3]triazolo[4,5-b]pyridine offers unique reactivity due to the presence of the vinyl group. This allows for additional functionalization through reactions such as polymerization or cross-coupling, which are not possible with its phenyl or ethyl analogs. The trimethylsilyl group also provides stability and can be selectively removed or replaced, offering further versatility in synthetic applications.

Properties

IUPAC Name

2-[(6-ethenyltriazolo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4OSi/c1-5-11-8-12-13(14-9-11)17(16-15-12)10-18-6-7-19(2,3)4/h5,8-9H,1,6-7,10H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZDSQISKJRTCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C2=C(C=C(C=N2)C=C)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679960
Record name 6-Ethenyl-3-{[2-(trimethylsilyl)ethoxy]methyl}-3H-[1,2,3]triazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313712-65-0
Record name 3H-1,2,3-Triazolo[4,5-b]pyridine, 6-ethenyl-3-[[2-(trimethylsilyl)ethoxy]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313712-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethenyl-3-{[2-(trimethylsilyl)ethoxy]methyl}-3H-[1,2,3]triazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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